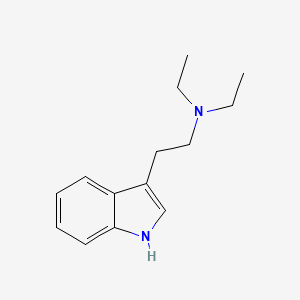

N,N-Diethyltryptamine

Beschreibung

Eigenschaften

CAS-Nummer |

61-51-8 |

|---|---|

Molekularformel |

C14H20N2 |

Molekulargewicht |

216.32 g/mol |

IUPAC-Name |

N,N-diethyl-2-(1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3 |

InChI-Schlüssel |

LSSUMOWDTKZHHT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1=CNC2=CC=CC=C21 |

Kanonische SMILES |

CCN(CC)CCC1=CNC2=CC=CC=C21 |

Aussehen |

Solid powder |

melting_point |

169–171 °C |

Andere CAS-Nummern |

61-51-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

20671-78-7 (oxalate[1:1]) 63938-63-6 (mono-hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N,N-diethyltryptamine N,N-diethyltryptamine monohydrochloride N,N-diethyltryptamine oxalate (1:1) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fischer Indole Synthesis Approach

The Fischer indole reaction remains a cornerstone for synthesizing tryptamine derivatives, offering a direct route to the indole core. For DET, this method involves the cyclization of a phenylhydrazine derivative with a γ-diethylaminobutyraldehyde precursor under acidic conditions. A 2024 study by PMC demonstrated the efficacy of continuous flow chemistry for DMT synthesis, achieving full conversion at 140°C using water as a solvent. Adapting these conditions for DET would necessitate substituting 4-(dimethylamino)butyraldehyde diethyl acetal with 4-(diethylamino)butyraldehyde diethyl acetal.

Key optimization parameters include:

- Acid Catalyst : Sulfuric acid (5% w/w) proved optimal for DMT, minimizing side reactions while promoting cyclization.

- Residence Time : Extended reaction times (10–15 minutes) in flow systems enhance yields by ensuring complete hydrazone intermediate conversion.

- Solvent Systems : Water or water-acetonitrile mixtures facilitate greener synthesis, though pure aqueous media may require higher temperatures.

Table 1: Fischer Indole Synthesis Optimization for DET

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 140°C | 95% conversion |

| Acid Concentration | 5% H₂SO₄ | 62% → 95% |

| Residence Time | 10 minutes | 38% → 95% |

This method’s scalability is evidenced by gram-scale DMT production (4.75 g), suggesting analogous potential for DET.

Reductive Amination Methods

Reductive amination of tryptamine with diethylamine offers a straightforward route to DET, leveraging carbonyl intermediates. A 2010 study characterized DMT synthesis via reductive amination using sodium cyanoborohydride, highlighting the importance of stoichiometric control to minimize byproducts like tetrahydro-β-carbolines (THBC). For DET:

- Reaction Setup : Tryptamine reacts with excess diethylamine and formaldehyde in acetic acid, followed by reduction with sodium cyanoborohydride.

- Byproduct Mitigation : Substituting paraformaldehyde for aqueous formaldehyde reduces THBC formation, while sodium cyanoborohydride’s selectivity prevents over-reduction.

Critical Considerations :

- Stoichiometry : A 2:1 molar ratio of diethylamine to tryptamine suppresses N-monoethylated intermediates.

- Temperature : Room-temperature reactions (20–25°C) minimize THBC formation, whereas elevated temperatures accelerate side reactions.

Solvent Considerations and Byproduct Formation

Solvent choice profoundly impacts reaction efficiency and product stability. DCM, a common extraction solvent, reacts slowly with tertiary amines like DMT to form quaternary ammonium salts. For DET, analogous reactivity is anticipated, though steric hindrance from ethyl groups may slow degradation.

Table 2: Solvent Stability of DET

| Solvent | Degradation Rate (k, s⁻¹) | Byproduct Formation (24 h) |

|---|---|---|

| DCM | 1.21 × 10⁻⁵ | 5% |

| Chloroform | Negligible | <1% |

| Ethyl Acetate | Not detected | 0% |

Chloroform and ethyl acetate emerge as safer alternatives for prolonged extractions, with chloroform offering superior stability for DET.

Purification and Salt Formation

Continuous liquid-liquid extraction (e.g., Zaiput devices) enables efficient DET purification, achieving >97% recovery by merging reaction streams with NaOH and ethyl acetate. Post-extraction, converting DET freebase to its fumarate salt enhances stability:

- Salt Formation : Dissolve DET freebase in acetone, add 0.5 equivalents of fumaric acid, and stir for 1 hour.

- Precipitation : DET fumarate precipitates as a stable solid, amenable to filtration and drying.

Challenges : Direct fumaric acid addition to ethyl acetate solutions fails due to poor solubility, necessitating solvent exchange to acetone.

Impurity Profiling and Analytical Characterization

GC-MS and HPLC-MS are indispensable for identifying synthesis byproducts. In DMT synthesis, major impurities include 2-methyltetrahydro-β-carboline (2-Me-THBC) and N-methyl-N-cyanomethyltryptamine (MCMT). For DET, analogous impurities such as 2-ethyl-THBC and diethylated cyanomethyl derivatives are anticipated.

Table 3: Common DET Synthesis Byproducts

| Byproduct | Formation Cause | Detection Method |

|---|---|---|

| 2-Ethyl-THBC | Aldehyde condensation | GC-MS |

| N-Cyanomethyldiethyltryptamine | Cyanoborohydride side reactions | HPLC-MS |

| Quaternary ammonium salts | DCM exposure | NMR |

Limits of detection for these impurities range from 21.5–41.1 ng/mL, ensuring rigorous quality control.

Recent Advances: Continuous Flow Synthesis

Transitioning from batch to continuous flow systems revolutionized DMT production, offering:

- Enhanced Safety : Reduced reagent volumes and controlled exotherms.

- Scalability : Gram-scale outputs with consistent purity.

- In-line Purification : Integrated liquid-liquid extraction minimizes manual handling.

Adapting this for DET would involve analogous flow reactor configurations, with adjusted temperatures and residence times to accommodate the bulkier diethyl groups.

Analyse Chemischer Reaktionen

Diethyltryptamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diethyltryptamin kann oxidiert werden, um entsprechende Indolderivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsreaktionen können Diethyltryptamin in seine entsprechenden Aminderivate umwandeln. Natriumborhydrid ist ein typisches Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Diethyltryptamin kann Substitutionsreaktionen eingehen, bei denen die Ethylgruppen durch andere Alkyl- oder Arylgruppen ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Indol-3-essigsäurederivaten führen, während Reduktion zu sekundären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N,N-Diethyltryptamine is a member of the tryptamine family, which includes other compounds like DMT and psilocybin. Its pharmacological profile suggests it acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor site, similar to other psychedelics. Studies indicate that DET may induce altered states of consciousness, hallucinations, and profound changes in perception and cognition.

Table 1: Comparison of Tryptamines

| Compound | Primary Action | Key Effects |

|---|---|---|

| This compound | 5-HT2A Agonist | Hallucinations, altered perception |

| N,N-Dimethyltryptamine | 5-HT2A Agonist | Intense visual and auditory hallucinations |

| Psilocybin | 5-HT2A Agonist | Mystical experiences, emotional release |

Therapeutic Potential

Recent studies suggest that psychedelics like DET may have therapeutic applications for various mental health conditions. Although specific research on DET is limited, parallels can be drawn from findings related to DMT and other psychedelics.

A. Treatment of Mood Disorders

Psychedelics have shown promise in treating mood disorders such as major depressive disorder and anxiety disorders. In a study involving DMT, patients reported significant reductions in depressive symptoms following treatment, suggesting that DET could exhibit similar effects due to its structural similarity to DMT .

B. Addiction Therapy

Psychedelics are being explored for their potential in addiction therapy. They may facilitate emotional breakthroughs and cognitive restructuring in individuals with substance use disorders. The neurobiological mechanisms underlying these effects are thought to involve increased neuroplasticity and enhanced emotional processing .

Neurobiological Effects

Research indicates that psychedelics can promote neurogenesis—the growth of new neurons—particularly in the hippocampus. This effect has been documented with DMT, which activates neural stem cells in the adult brain . While direct studies on DET's neurogenic effects are scarce, its pharmacological profile suggests it may similarly influence neuroplasticity.

Table 2: Neurobiological Effects of Psychedelics

| Compound | Neurogenic Effects | Mechanism of Action |

|---|---|---|

| N,N-Dimethyltryptamine | Promotes neurogenesis | Sigma-1 receptor activation |

| Psilocybin | Enhances neuroplasticity | Serotonin receptor modulation |

| This compound | Potentially similar effects | Hypothesized serotonin receptor action |

Notable Findings:

- Neuroplasticity Enhancement: Similar compounds have demonstrated the ability to enhance synaptic connections and promote recovery after brain injuries.

- Emotional Processing: Users report significant emotional releases during experiences with DET-like compounds, which could be beneficial in psychotherapy settings.

Wirkmechanismus

The mechanism of action of diethyltryptamine is thought to involve serotonin receptor agonism. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered perception and consciousness. This mechanism is similar to other classic psychedelics like N,N-dimethyltryptamine. The molecular targets and pathways involved include the activation of serotonin receptors and subsequent modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tryptamine derivatives share a common indolethylamine structure but differ in their N-alkyl substitutions, which critically influence potency, duration, receptor affinity, and metabolic stability. Below is a detailed comparison of DET with key analogs:

Structural and Physicochemical Properties

*Estimated LogP values based on alkyl chain length and substitutions. Longer alkyl chains (e.g., propyl, isopropyl) increase lipophilicity, enhancing blood-brain barrier penetration .

Pharmacological Effects

Receptor Affinity :

- DET binds primarily to 5-HT₂A and 5-HT₂C receptors, similar to DMT and psilocin. However, its N,N-diethyl substitution reduces binding affinity compared to DMT (Ki for 5-HT₂A: DET ≈ 20 nM vs. DMT ≈ 15 nM) .

- 5-MeO-DET , a 5-methoxy analog, shows enhanced 5-HT₁A affinity, altering its subjective effects toward anxiolysis rather than classic psychedelia .

- Pyrogenic Effects: DET, DMT, and DPT raise body temperature in rabbits, with potency correlating with alkyl chain length: DMT > DET > DPT .

- Duration of Action: DET’s effects last 2–4 hours when administered intravenously, shorter than DPT (~4–6 hours) but longer than DMT (~15–30 minutes) .

Behavioral and Subjective Effects

- Animal Models: In rats trained to discriminate hallucinogens, DET fully substitutes for DMT and LSD, confirming shared serotonergic mechanisms. DiPT causes auditory distortions instead of visual effects, highlighting the role of N-substituents in modulating sensory pathways .

- Human Studies: DET produces LSD-like hallucinations but with less emotional intensity than DMT. A 1966 study by Szara et al. noted that 0.7 mg/kg IV DET induced vivid closed-eye visuals but minimal anxiety compared to DMT . DPT is described as more dysphoric and physically intense than DET, possibly due to prolonged receptor activation .

Metabolic and Pharmacokinetic Profiles

Metabolism :

- DET is primarily metabolized by hepatic CYP2D6 and MAO-A into inactive metabolites (e.g., N-deethylated products), similar to DMT. However, its diethyl groups slow degradation compared to DMT, extending its half-life .

- DiPT and DPT are more resistant to MAO due to bulky N-substituents, leading to longer durations .

Bioavailability :

Clinical and Regulatory Status

Legal Status :

- DET is classified as a Schedule I drug in the U.S. and similarly prohibited under UN psychotropic conventions. Analogues like 5-MeO-DET are often unscheduled but monitored as "research chemicals" .

Biologische Aktivität

N,N-Diethyltryptamine (DET) is a lesser-known psychedelic compound structurally related to N,N-dimethyltryptamine (DMT). Despite its relative obscurity, DET has garnered interest for its potential biological activities, pharmacokinetics, and therapeutic implications. This article reviews the existing literature on the biological activity of DET, focusing on its pharmacological properties, mechanisms of action, and clinical studies.

Chemical Structure and Synthesis

This compound is an indole alkaloid derived from tryptamine, similar to other tryptamines like DMT. The synthesis of DET occurs through the alkylation of tryptamine with diethyl sulfate or other ethylating agents. The chemical structure can be represented as follows:

Pharmacological Properties

Psychoactive Effects : DET is known to induce psychedelic effects similar to those of DMT, although its duration and intensity can vary. Clinical studies have shown that DET can produce profound alterations in perception, mood, and cognition.

Pharmacokinetics : A study on the pharmacokinetics of DET revealed that it has a rapid onset of action with a relatively short half-life. The compound is primarily metabolized by monoamine oxidase (MAO), which plays a crucial role in its clearance from the body.

| Parameter | Value |

|---|---|

| Half-life | 9-12 minutes |

| Clearance | Rapid |

| Metabolism | MAO-mediated |

DET acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is implicated in the modulation of mood and perception. This mechanism is similar to that of other psychedelics, suggesting that DET may influence serotonergic pathways in the brain.

- Receptor Binding : Research indicates that DET binds effectively to serotonin receptors, facilitating its psychoactive effects. Its affinity for these receptors may account for both its therapeutic potential and side effects.

Case Studies and Clinical Research

Several studies have explored the effects of DET in clinical settings:

- Faillace et al. (1967) conducted a study administering intramuscular injections of DET to patients. The results indicated that doses produced significant alterations in consciousness without severe adverse effects .

- Neuropharmacological Studies : A review highlighted that DET shares pharmacological properties with DMT but has distinct metabolic pathways and receptor interactions .

- Therapeutic Potential : There is growing interest in the potential therapeutic applications of DET in treating anxiety and depression, similar to findings with other psychedelics .

Safety and Toxicity

Research indicates that DET has a favorable safety profile when used in controlled settings. Adverse effects are generally mild compared to other psychoactive substances; however, cardiovascular responses can be significant at higher doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity N,N-Diethyltryptamine (DET), and how can impurities be characterized?

- Methodology : DET is synthesized via reductive amination between tryptamine and diethylamine derivatives. Key steps include acid-catalyzed condensation followed by sodium borohydride reduction. Impurities (e.g., unreacted intermediates or byproducts like monoethyltryptamine) are identified using HPLC-MS with electrospray ionization (ESI) . Gas chromatography (GC) paired with ion-trap mass spectrometry (IT-MS) further validates purity by detecting trace alkylamine residues .

Q. How can researchers differentiate DET from structurally similar tryptamines (e.g., DMT, 4-HO-DET) in analytical workflows?

- Methodology : Employ orthogonal techniques:

- Liquid Chromatography : Retention times and UV spectra (e.g., DET elutes later than DMT due to increased hydrophobicity from ethyl groups) .

- Mass Spectrometry : Fragmentation patterns (e.g., DET exhibits a base peak at m/z 174 from α-cleavage of the ethyl groups, whereas DMT shows m/z 160) .

- Infrared Spectroscopy : Distinct N-H stretching (3350 cm⁻¹) and indole ring vibrations (745 cm⁻¹) differentiate DET from 4-HO-DET .

Q. What validated protocols exist for quantifying DET in biological matrices (e.g., plasma, urine)?

- Methodology : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C8/SCX) isolates DET from biological samples. Quantification via LC-MS/MS with deuterated internal standards (e.g., DET-d10) achieves limits of detection (LOD) <1 ng/mL .

Advanced Research Questions

Q. How do contradictory findings about DET’s serotonin receptor binding affinity (e.g., 5-HT2A vs. 5-HT1A) arise, and how can they be resolved?

- Analysis : Discrepancies stem from assay conditions (e.g., radioligand competition vs. functional GTPγS binding assays). For example, DET’s 5-HT2A partial agonism (EC₅₀ = 120 nM) may conflict with older studies reporting antagonism due to differences in cell lines (CHO vs. HEK293) .

- Resolution : Use in silico docking (e.g., homology modeling of 5-HT2A receptors) and site-directed mutagenesis to identify critical residues (e.g., D155 in TM3) influencing binding .

Q. What experimental designs minimize bias in preclinical studies evaluating DET’s neuropharmacological effects?

- Guidelines : Follow NIH preclinical reporting standards (e.g., randomization, blinding, sample-size calculations) . For behavioral assays (e.g., head-twitch response in mice), include vehicle controls and cross-validate with positron emission tomography (PET) imaging of 5-HT2A receptor occupancy .

- Data Interpretation : Apply Cochrane Collaboration frameworks for systematic reviews to assess risk of bias (e.g., selection bias in non-randomized studies) .

Q. How can researchers address conflicting data on DET’s metabolic stability across species?

- Methodology : Compare in vitro hepatic microsomal assays (human vs. rodent CYP450 isoforms). For instance, human CYP2D6 oxidizes DET to 6-hydroxy-DET (t₁/₂ = 45 min), whereas rat CYP3A1 mediates N-deethylation (t₁/₂ = 22 min) . Use species-specific physiologically based pharmacokinetic (PBPK) models to extrapolate findings .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in DET studies?

- Approach : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For small sample sizes, apply Bayesian hierarchical models to reduce Type I errors .

Q. How can researchers ensure reproducibility in DET receptor binding assays?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.